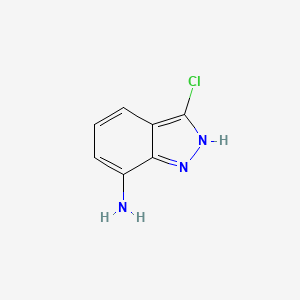

3-Chloro-1H-indazol-7-amine

Overview

Description

3-Chloro-1H-indazol-7-amine is a chemical compound with the CAS Number: 316810-88-5 . It has a molecular weight of 167.6 and its IUPAC name is this compound . It is a light-red to brown solid .

Synthesis Analysis

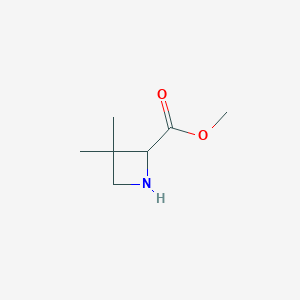

The synthesis of indazoles, including this compound, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The linear formula of this compound is C7H6ClN3 . The InChI code is 1S/C7H6ClN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) .Physical and Chemical Properties Analysis

This compound is a light-red to brown solid . The storage temperature is between 2-8°C .Scientific Research Applications

Catalytic Reactions and Synthesis

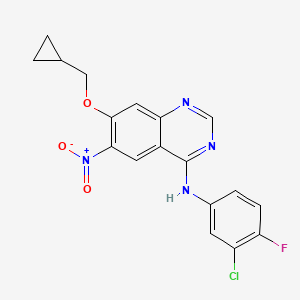

3-Chloro-1H-indazol-7-amine serves as a crucial intermediate in catalytic reactions. For instance, it is used in copper-catalyzed direct amination of azoles with chloroamines at room temperature, facilitating the rapid and concise construction of aminoazoles, which are of significant interest in biological and medicinal chemistry due to their potential therapeutic applications (Kawano et al., 2010).

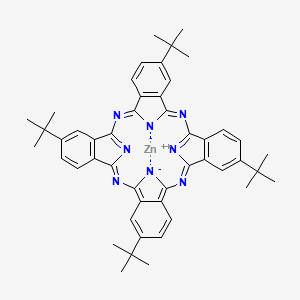

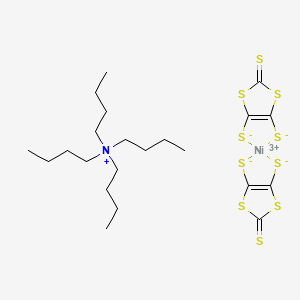

Ligand Design and Metal Complexation

In the field of inorganic chemistry, this compound is utilized in the design of novel hexachelating ligands for metal complexation. For example, its derivatives have been studied for complexing with gallium(III), which has potential applications in radiopharmaceuticals and imaging (Moore et al., 1990).

Green Chemistry and Environmental Applications

Researchers have also explored the use of this compound in green chemistry applications. For instance, ligand-free copper(I) oxide nanoparticle-catalyzed synthesis of 2H-indazole derivatives from halobenzaldehydes and amines in polyethylene glycol as a green solvent has been reported, highlighting the compound's role in promoting environmentally friendly chemical synthesis (Sharghi & Aberi, 2014).

Advanced Material Science

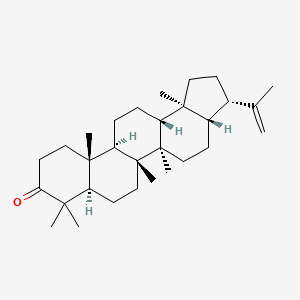

In material science, derivatives of this compound have been investigated for their photophysical properties. For example, a metal- and oxidant-free synthesis of fully substituted 1H-1,2,4-triazol-3-amines was developed, which may have implications for organic electronics and photonics due to their fluorescence and aggregation-induced emission properties (Guo et al., 2021).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, the versatility of this compound is harnessed for synthesizing a wide array of bioactive molecules. For instance, it has been used in the palladium-catalyzed aminocarbonylation of halo-substituted heteroarenes, including indazoles, facilitating the incorporation of amide functional groups crucial for the development of new drugs (Kannaboina et al., 2017).

Safety and Hazards

3-Chloro-1H-indazol-7-amine is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . The safety information includes pictograms indicating corrosion and the signal word “Danger”. Hazard statements include H314 and precautionary statements include P280;P305+P351+P338;P310 .

Future Directions

Indazole-containing derivatives, including 3-Chloro-1H-indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They represent one of the most important heterocycles in drug molecules and have a wide range of pharmacological activities . Therefore, the medicinal properties of indazole derivatives are expected to be explored further in the future for the treatment of various pathological conditions .

Mechanism of Action

Target of Action

3-Chloro-1H-indazol-7-amine is a heterocyclic compound that has been found to have potential therapeutic applications . and Bcr-Abl.

Mode of Action

It’s known that indazole derivatives can inhibit cell growth . For instance, 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, a related compound, was found to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range .

Biochemical Pathways

For example, some indazole derivatives have been found to inhibit the production of prostaglandin E 2 (PGE 2 ), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .

Pharmacokinetics

The synthesis of this compound from inexpensive 2,6-dichlorobenzonitrile has been described , which could potentially impact its bioavailability.

Result of Action

For example, 3-Amino- N - (4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, a related compound, was found to be very effective against colon and melanoma cell lines .

Action Environment

The synthesis of this compound has been successfully demonstrated on hundred-gram scales without the need for column chromatography purification , suggesting that it could be produced in a variety of environments.

Biochemical Analysis

Biochemical Properties

3-Chloro-1H-indazol-7-amine, as an indazole derivative, has been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities

Cellular Effects

Studies have shown that indazole derivatives, including this compound, can have inhibitory activities against human cancer cell lines . These compounds can affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .

Molecular Mechanism

It has been suggested that the 1H-indazole-3-amine structure is an effective hinge-binding fragment, and in certain compounds, it binds effectively with the hinge region of tyrosine kinase .

Properties

IUPAC Name |

3-chloro-2H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNKUCJPAUKEPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501310512 | |

| Record name | 3-Chloro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316810-88-5 | |

| Record name | 3-Chloro-1H-indazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316810-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501310512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

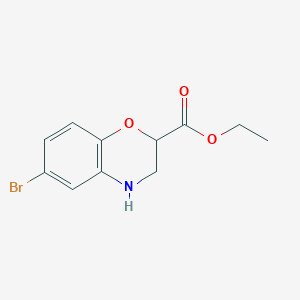

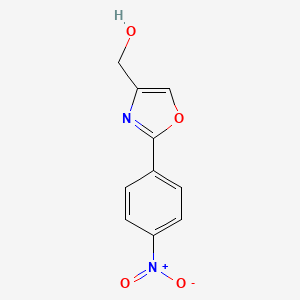

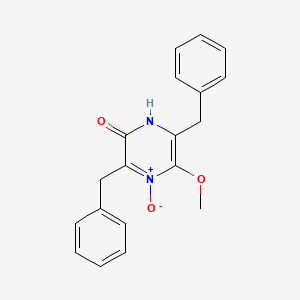

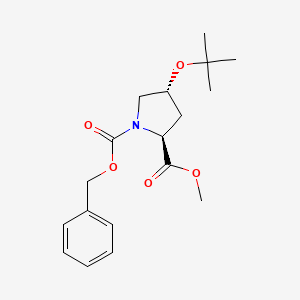

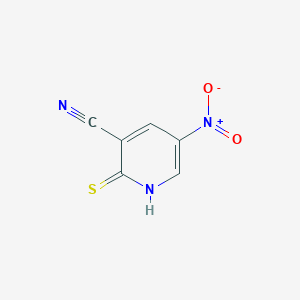

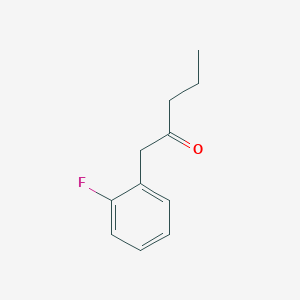

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[(4-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B1643632.png)

![4-[(1E)-1-Penten-1-yl]pyridine](/img/structure/B1643640.png)